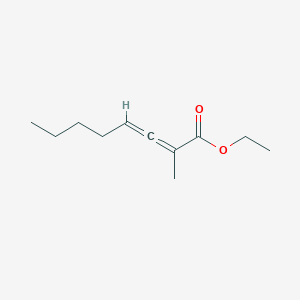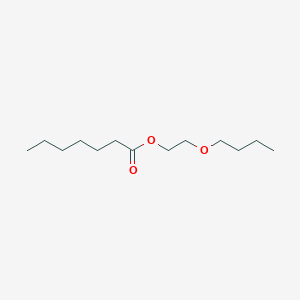
2-Butoxyethyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl heptanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of heptanoic acid with 2-butoxyethanol. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butoxyethyl heptanoate is synthesized through an esterification reaction between heptanoic acid and 2-butoxyethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to speed up the reaction. The general reaction is as follows:
Heptanoic acid+2-Butoxyethanol→2-Butoxyethyl heptanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxyethyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into heptanoic acid and 2-butoxyethanol.
Oxidation: It can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Heptanoic acid and 2-butoxyethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Butoxyethyl heptanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-butoxyethyl heptanoate involves its interaction with biological membranes and enzymes. It can act as a solvent, facilitating the transport of other molecules across cell membranes. Additionally, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may exert biological effects .
Comparaison Avec Des Composés Similaires
2-Butoxyethyl heptanoate can be compared with other esters such as ethyl heptanoate and butyl acetate. While all these compounds share similar ester functional groups, their unique alkyl chains give them distinct properties and applications. For example:
Ethyl heptanoate: Known for its fruity odor and used in flavorings.
Butyl acetate: Commonly used as a solvent in paints and coatings.
These comparisons highlight the unique properties of this compound, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
5454-20-6 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-butoxyethyl heptanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-8-9-13(14)16-12-11-15-10-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
KZVONZSDPNHDRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


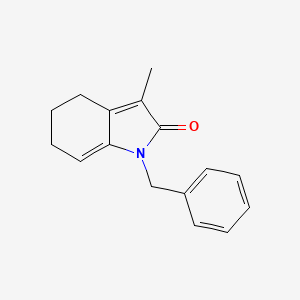

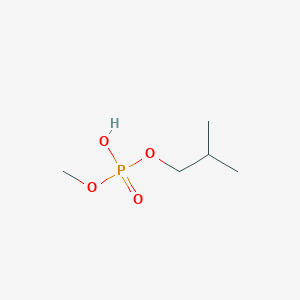
![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
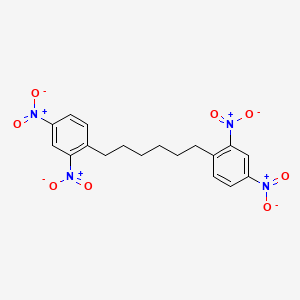

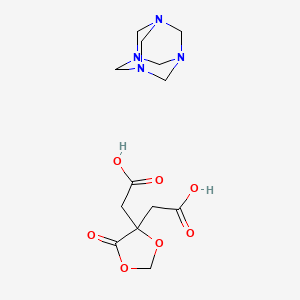
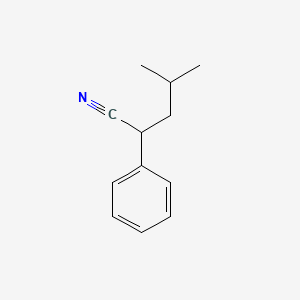
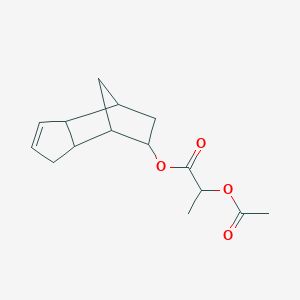

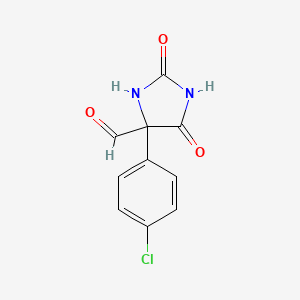
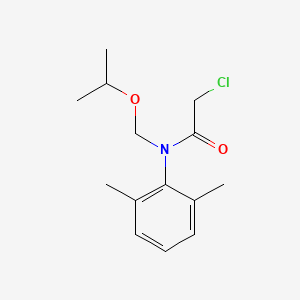
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
